molecular formula C22H28F2O6S2 B13987733 10-(4-Fluorophenyl)sulfonyloxydecyl 4-fluorobenzenesulfonate CAS No. 6278-67-7

10-(4-Fluorophenyl)sulfonyloxydecyl 4-fluorobenzenesulfonate

Cat. No.: B13987733
CAS No.: 6278-67-7
M. Wt: 490.6 g/mol
InChI Key: ZTQLSHOVVVKZIA-UHFFFAOYSA-N
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Description

10-(4-Fluorophenyl)sulfonyloxydecyl 4-fluorobenzenesulfonate is a chemical compound characterized by the presence of fluorine atoms and sulfonyloxy groups attached to a decyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-Fluorophenyl)sulfonyloxydecyl 4-fluorobenzenesulfonate typically involves the reaction of 4-fluorobenzenesulfonyl chloride with decane-1,10-diol in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonate ester, which is then further reacted with 4-fluorobenzenesulfonyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

10-(4-Fluorophenyl)sulfonyloxydecyl 4-fluorobenzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The sulfonyloxy groups can undergo oxidation to form sulfonic acids.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols and thiols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine.

    Oxidation Reactions: Reagents such as hydrogen peroxide and potassium permanganate are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include substituted derivatives with different functional groups replacing the fluorine atoms.

    Oxidation Reactions: Products include sulfonic acids and other oxidized derivatives.

    Reduction Reactions: Products include alcohols and thiols.

Scientific Research Applications

10-(4-Fluorophenyl)sulfonyloxydecyl 4-fluorobenzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-(4-Fluorophenyl)sulfonyloxydecyl 4-fluorobenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The presence of fluorine atoms enhances its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(4-Fluorophenyl)sulfonyloxydecyl 4-fluorobenzenesulfonate is unique due to its specific combination of functional groups and the decyl chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

6278-67-7

Molecular Formula

C22H28F2O6S2

Molecular Weight

490.6 g/mol

IUPAC Name

10-(4-fluorophenyl)sulfonyloxydecyl 4-fluorobenzenesulfonate

InChI

InChI=1S/C22H28F2O6S2/c23-19-9-13-21(14-10-19)31(25,26)29-17-7-5-3-1-2-4-6-8-18-30-32(27,28)22-15-11-20(24)12-16-22/h9-16H,1-8,17-18H2

InChI Key

ZTQLSHOVVVKZIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)OCCCCCCCCCCOS(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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